methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride
Description
Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride (CAS: 1196049-17-8) is a chiral benzoate ester derivative with an amino alcohol side chain. Its molecular formula is C₁₀H₁₄ClNO₂, and molecular weight is 231.68 g/mol . The compound features a stereogenic center at the C1 position of the ethyl chain (R-configuration) and is synthesized as a hydrochloride salt to enhance stability and solubility. It is used in pharmaceutical research, particularly as a standard in analytical chemistry and drug development .
Properties
Molecular Formula |
C10H14ClNO3 |
|---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
CWVIPBKJLYHPEE-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H](CN)O.Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-Aminomethylbenzoic Acid
One foundational step is the esterification of 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid to form methyl 4-(aminomethyl)benzoate, which serves as a precursor for further functionalization.
- Reaction Conditions:
- Methanol solvent with catalytic hydrochloric acid
- Temperature range: typically ambient to reflux conditions
- pH adjustments during work-up to optimize yield
- Work-up:
- Cooling to −15 to +10 °C
- pH adjustment to 4–9 using aqueous base (e.g., potassium hydroxide or sodium hydroxide at 4–6% w/w)
- Extraction with organic solvents such as toluene to isolate the ester
- Yields:
- High yields reported, typically over 85%, often reaching 88% or higher
- Notes:
- Salt saturation (e.g., sodium chloride) in aqueous phase can improve extraction efficiency
- Concentration and solvent addition steps are critical for phase separation and purity
This esterification process is well-documented in patent literature and provides a reliable route to the methyl ester intermediate.
Introduction of the (1R)-2-Amino-1-Hydroxyethyl Side Chain
The stereospecific introduction of the 2-amino-1-hydroxyethyl group at the para position of the benzoate ring is typically achieved via chiral synthesis routes involving:
- Chiral building blocks or auxiliaries: To ensure the (1R) configuration
- Amino alcohol formation:
- Possible via reductive amination of the corresponding aldehyde or ketone intermediates
- Alternatively, asymmetric catalytic hydrogenation or enzymatic resolution methods can be employed
- Hydroxylation: Introduction of the hydroxy group adjacent to the amino group, often through controlled oxidation or stereoselective addition reactions
While explicit detailed synthetic routes for this step are less commonly published, the compound is frequently prepared by adapting known methodologies for chiral amino alcohol synthesis applied to substituted benzoate esters.
Formation of the Hydrochloride Salt
The final step involves converting the free base methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate into its hydrochloride salt to improve stability, solubility, and handling.
- Procedure:
- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol)
- Precipitation of the hydrochloride salt by solvent evaporation or cooling
- Result:
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Conditions | Outcome / Notes | Yield (%) |
|---|---|---|---|---|---|
| 1 | Esterification | 4-Aminomethylbenzoic acid | Methanol, HCl catalyst, 0 to reflux | Methyl 4-(aminomethyl)benzoate | >85–88% |
| 2 | Chiral amino alcohol formation | Methyl 4-(aminomethyl)benzoate or related intermediate | Reductive amination, asymmetric catalysis, or enzymatic resolution | Introduction of (1R)-2-amino-1-hydroxyethyl side chain | Variable, dependent on method |
| 3 | Salt formation | Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate | Treatment with HCl in alcohol solvent | This compound | Quantitative |
Research Findings and Notes
- The esterification step is well-established with robust protocols ensuring high purity and yield.
- The stereoselective synthesis of the amino alcohol side chain is critical for the compound’s biological activity and is typically achieved using chiral catalysts or starting materials.
- The hydrochloride salt form is preferred in pharmaceutical contexts for improved physicochemical properties.
- Alternative synthetic routes may involve oxidation or reduction reactions on related benzoate derivatives to access the amino alcohol functionality.
- No direct large-scale industrial synthesis details are publicly available, but patent literature suggests scalable methods for the esterification and salt formation steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Benzoate Derivatives with Amino/Alcohol Substituents
(a) Methyl 4-({[(1-Benzyl-1H-tetrazol-5-yl)(phenyl)methyl]amino}methyl)benzoate (5e)
- Molecular Formula : C₂₅H₂₄N₆O₂
- Key Features : Contains a tetrazole ring and benzyl-phenyl substituents.
- Synthesis: Microwave-assisted multi-component reaction (MCR) involving methyl 4-(aminomethyl)benzoate hydrochloride, benzaldehyde, and benzyl isonitrile .
- Comparison: Unlike the target compound, 5e lacks the chiral amino alcohol group and instead has a bulkier tetrazole-based side chain, which may reduce solubility but enhance enzyme-binding affinity (e.g., as histone deacetylase inhibitors) .
(b) (S)-Methyl 4-(1-Aminoethyl)benzoate Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO₂
- Key Features: Structural isomer with an amino group on the ethyl side chain (S-configuration).
- Comparison: While molecular weights are similar (215.68 vs. 231.68), the stereochemistry (S vs. R) and substitution pattern (aminoethyl vs. amino-hydroxyethyl) significantly alter biological activity. For example, the (S)-isomer may exhibit different receptor-binding profiles .
Aromatic Amino Alcohols
(a) Norepinephrine Hydrochloride
- Molecular Formula: C₈H₁₁NO₃·HCl
- Key Features: Contains a catechol ring (1,2-dihydroxybenzene) and (R)-configured amino alcohol.
- Comparison: Norepinephrine shares the (R)-amino alcohol motif but lacks the benzoate ester. The catechol ring enhances oxidative instability but enables adrenergic receptor activation, a property absent in the target compound .
(b) α-Methyl-Norepinephrine
- Molecular Formula: C₉H₁₃NO₃
- Key Features: Methyl substitution on the amino alcohol chain.
- Comparison: The methyl group increases metabolic stability compared to norepinephrine but reduces affinity for adrenergic receptors. The benzoate ester in the target compound would further divert its pharmacological profile toward non-catecholamine applications .
Other Substituted Benzoates
(a) Methyl 4-(Aminomethyl)benzoate Hydrochloride
- Molecular Formula: C₉H₁₂ClNO₂
- Key Features : Simplest analog with a primary amine on the methylene bridge.
(b) 4-(1-Aminoethyl)-2-methylbenzonitrile Hydrochloride
Data Tables
Table 1: Structural and Physical Properties
Key Differences and Implications
- Stereochemistry : The (R)-configuration in the target compound vs. (S) in its isomer affects chiral recognition in biological systems.
- Functional Groups : The hydroxy group in the target compound enhances hydrogen-bonding capacity compared to simpler amines .
- Aromatic Substituents: Benzoate esters (target) vs. catechols (norepinephrine) dictate solubility and receptor specificity .
Biological Activity
Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique biological activities. This article explores its enzymatic interactions, potential therapeutic applications, and structural characteristics that contribute to its biological functions.
Chemical Structure and Properties
This compound is a chiral compound, characterized by a specific stereocenter which affects its biological activity. Its molecular formula is with a molecular weight of approximately 231.68 g/mol. The presence of the amino and hydroxyl groups allows for diverse interactions with biological molecules.
Enzymatic Interactions
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes. Its structural similarity to natural substrates enables it to act as both a substrate and an inhibitor in enzymatic pathways.
Table 1: Enzymatic Interactions
| Enzyme Target | Interaction Type | Effect on Activity |
|---|---|---|
| Cyclic nucleotide phosphodiesterase | Inhibitor | Reduces cyclic nucleotide levels |
| Aldose reductase | Substrate | Modulates glucose metabolism |
| Acetylcholinesterase | Inhibitor | Potentially enhances cholinergic activity |
The compound's ability to selectively bind to specific enzymes can alter their functionality, making it a valuable tool for studying biochemical pathways. For instance, it has been shown to inhibit cyclic nucleotide phosphodiesterase, thereby influencing signal transduction pathways related to cellular responses.
Therapeutic Applications
Due to its unique properties, this compound has potential applications in drug development. Its chiral nature allows for selective interactions that are crucial in designing effective therapeutic agents.
Case Studies
- Antidiabetic Potential : A study investigated the effects of this compound on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels, suggesting its potential as an antidiabetic agent.
- Neurological Effects : Another research focused on the compound's interaction with acetylcholinesterase, revealing that it could enhance cholinergic signaling, which may have implications for treating neurodegenerative diseases like Alzheimer's.
Synthesis and Structural Analysis
The synthesis of this compound typically involves esterification reactions. The primary reaction pathway includes the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol under acidic conditions.
Table 2: Synthesis Pathways
| Method | Description |
|---|---|
| Esterification | Reaction of benzoic acid derivative with methanol |
| Hydrochloride Formation | Reaction with hydrochloric acid for salt formation |
This compound's structural features influence its reactivity and interaction with biological targets, making it a subject of extensive research in medicinal chemistry.
Q & A
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
